Benzenemethanol, 3-(octyloxy)-

Description

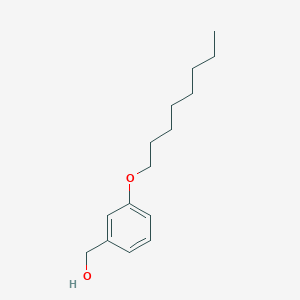

Structure

3D Structure

Properties

IUPAC Name |

(3-octoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13-16/h8-10,12,16H,2-7,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPQIHYWCSWFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655452 | |

| Record name | [3-(Octyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89820-42-8 | |

| Record name | [3-(Octyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Benzenemethanol, 3 Octyloxy

Established Synthetic Pathways to Benzenemethanol, 3-(octyloxy)- and its Precursors

The most common and well-documented routes to Benzenemethanol, 3-(octyloxy)- involve a multi-step process starting from readily available aromatic precursors. These pathways are characterized by their reliability and scalability, making them suitable for laboratory and potential industrial-scale production.

Multi-Step Synthesis from Aromatic Precursors

A prevalent and effective method for the synthesis of Benzenemethanol, 3-(octyloxy)- follows a two-step sequence involving a Williamson ether synthesis followed by the reduction of an aldehyde.

The initial step focuses on the formation of the octyloxy ether linkage. This is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.comchemistnotes.com In this reaction, a phenol (B47542) is deprotonated by a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. For the synthesis of the precursor to Benzenemethanol, 3-(octyloxy)-, 3-hydroxybenzaldehyde (B18108) is reacted with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. analis.com.myresearchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). analis.com.mylookchem.com The use of potassium iodide (KI) as a catalyst can also be employed to facilitate the reaction, particularly when using bromo or chloroalkanes. analis.com.my

The resulting intermediate, 3-(octyloxy)benzaldehyde, is then reduced to the target compound, Benzenemethanol, 3-(octyloxy)-. analis.com.myresearchgate.net This reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice that selectively reduces aldehydes and ketones without affecting other functional groups that might be present in more complex analogues. nih.gov The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. google.com

A representative reaction scheme is as follows:

Williamson Ether Synthesis: 3-hydroxybenzaldehyde + 1-bromooctane → 3-(octyloxy)benzaldehyde

Reduction: 3-(octyloxy)benzaldehyde → Benzenemethanol, 3-(octyloxy)-

This multi-step approach is advantageous due to the high yields often achievable for both the etherification and reduction steps, as well as the commercial availability of the starting materials.

Reductive Methodologies for Benzenemethanol, 3-(octyloxy)- Analogues

The reduction of a carbonyl group is a critical step in the synthesis of Benzenemethanol, 3-(octyloxy)- and its analogues. Beyond the use of sodium borohydride, several other reductive methodologies are available and have been applied to similar aromatic aldehydes and ketones.

Catalytic hydrogenation is a powerful technique for the reduction of aldehydes. nih.gov This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for the selective reduction of aromatic aldehydes to their corresponding alcohols. nih.govresearchgate.net These reactions are often carried out under mild conditions, such as at room temperature and atmospheric pressure of hydrogen. nih.gov One of the advantages of catalytic hydrogenation is the clean nature of the reaction, with the only byproduct being water in some contexts, and the ease of catalyst removal by filtration. However, care must be taken to avoid over-reduction or hydrogenation of the aromatic ring, which can be controlled by the choice of catalyst and reaction conditions. nih.gov

For more robust reductions, especially when dealing with less reactive carbonyl groups or for the reduction of related ester functionalities to alcohols, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used. google.com However, LiAlH₄ is a highly reactive and non-selective reagent that must be used with caution in anhydrous conditions. It will reduce a wide range of functional groups, which may not be desirable in the synthesis of more complex molecules. The direct reduction of related benzoates to benzyl (B1604629) alcohols using LiAlH₄ has been reported to sometimes result in low yields due to the formation of byproducts. google.com

The choice of reductive methodology depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. For the synthesis of Benzenemethanol, 3-(octyloxy)-, the mild conditions and high selectivity of sodium borohydride or carefully controlled catalytic hydrogenation are generally preferred.

Novel Synthetic Approaches and Catalyst Development for Benzenemethanol, 3-(octyloxy)-

While established methods provide reliable routes to Benzenemethanol, 3-(octyloxy)-, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic approaches. This includes the exploration of chemo-selective reactions and the application of green chemistry principles.

Chemo-Selective Reactions in the Synthesis of Benzenemethanol, 3-(octyloxy)-

Chemo-selectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. In the context of synthesizing Benzenemethanol, 3-(octyloxy)- and its more complex analogues, chemo-selective transformations are crucial for minimizing the need for protecting groups and reducing the number of synthetic steps.

For instance, the selective oxidation of a benzyl alcohol in the presence of other sensitive functionalities is a common challenge. Research has focused on developing catalytic systems, such as those using copper(I) iodide with TEMPO under aerobic conditions, for the chemoselective oxidation of benzyl and propargyl alcohols to their corresponding aldehydes and ketones. nih.govd-nb.info This type of selectivity would be important in synthetic routes where a benzyl alcohol needs to be converted to an aldehyde without affecting other alcohol groups in the molecule.

Conversely, the chemo-selective reduction of an aldehyde without affecting other reducible groups is also of great importance. While sodium borohydride offers good selectivity for aldehydes over esters, more advanced catalytic systems are being developed for even greater control. For example, dual cobalt-copper light-driven catalytic systems have been shown to selectively reduce aromatic ketones and aldehydes in aqueous media. rsc.org Such systems offer high selectivity and can operate under mild, environmentally friendly conditions.

Another area of chemo-selective transformations relevant to the synthesis of Benzenemethanol, 3-(octyloxy)- analogues is the selective functionalization of the benzyl alcohol itself. For example, a rapid and highly selective chlorination of benzyl alcohols in the presence of aliphatic alcohols has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO) under neutral conditions. thieme-connect.com This allows for the specific conversion of the benzylic hydroxyl group to a chloride, a versatile intermediate for further synthetic modifications.

Principles of Green Chemistry in Benzenemethanol, 3-(octyloxy)- Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of Benzenemethanol, 3-(octyloxy)- can lead to more sustainable and environmentally benign production methods.

One key aspect of green chemistry is the use of environmentally friendly solvents. Traditional Williamson ether syntheses often employ polar aprotic solvents like DMF or DMSO, which have toxicity concerns. Recent research has explored the use of greener solvents, such as propylene (B89431) carbonate, for the etherification of benzyl alcohols. nih.govacs.org Furthermore, conducting reactions in aqueous media is a major goal of green chemistry. Surfactant-assisted Williamson synthesis in water has been developed, offering a more environmentally friendly alternative to traditional methods. researchgate.net

The development of efficient and recyclable catalysts is another important principle. For the reduction of the precursor aldehyde, heterogeneous catalysts like Pd(0)EnCat™ 30NP offer advantages in terms of ease of separation and potential for reuse. nih.gov Iron salts, which are inexpensive and have low toxicity, have also been investigated as catalysts for the synthesis of benzyl ethers, providing a more sustainable alternative to some traditional reagents. tandfonline.com

Furthermore, designing synthetic routes that are atom-economical, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can improve efficiency and reduce waste. For example, the in-situ reaction of an allylic or benzylic alcohol with triphenylphosphine (B44618) and iodine to form the corresponding iodide, which then reacts with a nucleophile in the same pot, demonstrates this principle. researchgate.net

Reaction Condition Optimization for Enhanced Yield and Selectivity of Benzenemethanol, 3-(octyloxy)-

To maximize the efficiency of the synthesis of Benzenemethanol, 3-(octyloxy)-, careful optimization of reaction conditions for both the Williamson ether synthesis and the subsequent reduction step is crucial. This involves systematically varying parameters such as temperature, solvent, base, and catalyst to achieve the highest possible yield and selectivity.

For the Williamson ether synthesis step, the choice of base and solvent significantly impacts the reaction outcome. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com However, for phenolic substrates, a weaker base like potassium carbonate is often sufficient and can be more practical. analis.com.my The reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also promote side reactions such as elimination, especially with secondary or sterically hindered alkyl halides. masterorganicchemistry.comnumberanalytics.com Therefore, finding the optimal temperature that balances reaction rate and selectivity is key. Microwave-assisted heating has also been shown to accelerate Williamson ether synthesis, allowing for shorter reaction times. acs.org

In the reduction of 3-(octyloxy)benzaldehyde to Benzenemethanol, 3-(octyloxy)-, the choice of reducing agent and solvent system is important. When using sodium borohydride, alcoholic solvents like methanol or ethanol are typically effective. The reaction is often run at room temperature or below to control the reaction rate and prevent potential side reactions. The stoichiometry of the reducing agent must also be carefully controlled to ensure complete conversion of the aldehyde without unnecessary excess.

For catalytic reductions, the catalyst loading, hydrogen pressure, and temperature are key parameters to optimize. researchgate.net For instance, in palladium-catalyzed hydrogenations, the activity and selectivity can be influenced by the support material (e.g., carbon, calcium carbonate, alumina) and the presence of additives. nih.gov The optimization process often involves screening different catalysts and conditions to find the combination that provides the desired alcohol with high conversion and minimal byproducts. The use of formic acid as a hydrogen donor in the presence of a palladium catalyst has also been reported as an effective method for the reduction of aromatic aldehydes, and the optimization of ligand, water content, and temperature was found to be critical for the success of this transformation. tandfonline.com

The following table provides a summary of key parameters that can be optimized for the synthesis of Benzenemethanol, 3-(octyloxy)-.

| Reaction Step | Parameter | Options/Considerations | Impact on Yield and Selectivity |

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, KOtBu | Stronger bases can increase rate but may lead to side reactions. numberanalytics.com |

| Solvent | DMF, DMSO, Acetonitrile, Ethanol, Propylene Carbonate | Polar aprotic solvents often enhance nucleophilicity and reaction rate. numberanalytics.com | |

| Temperature | Room temperature to reflux | Higher temperatures increase rate but can decrease selectivity. numberanalytics.com | |

| Alkyl Halide | 1-bromooctane, 1-iodooctane | Iodides are more reactive but more expensive than bromides. francis-press.com | |

| Aldehyde Reduction | Reducing Agent | NaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., Pd/C) | Choice depends on desired selectivity and reaction conditions. nih.govgoogle.com |

| Solvent | Methanol, Ethanol, Water (for some catalytic systems) | Must be compatible with the reducing agent. | |

| Catalyst (for hydrogenation) | Pd/C, Pd/Al₂O₃, Pd(0)EnCat™ 30NP | Catalyst and support can influence selectivity. nih.gov | |

| Hydrogen Source (for hydrogenation) | H₂ gas, Formic acid | Formic acid can be a convenient alternative to H₂ gas. tandfonline.com |

By systematically investigating these parameters, synthetic routes to Benzenemethanol, 3-(octyloxy)- can be refined to be more efficient, cost-effective, and scalable.

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a crucial parameter that directly influences the rate and outcome of the synthesis. Pressure, in this specific liquid-phase reaction, is generally a less critical variable and is typically maintained at atmospheric pressure.

Recent advancements have demonstrated that microwave-assisted synthesis can significantly shorten reaction times. For instance, reactions that might take hours under conventional heating can be completed in minutes at higher temperatures (e.g., 130 °C) in a microwave reactor, sometimes leading to improved yields. wikipedia.org

The table below outlines the general influence of temperature on the reaction.

| Temperature Range | Typical Reaction Time | Primary Effect | Potential for Side Reactions (Elimination) |

| Room Temperature | Very Long (Days) | Reaction is often too slow to be practical. | Low |

| 50 - 100 °C | 1 - 8 hours | Optimal balance between reaction rate and yield for conventional heating. lscollege.ac.in | Moderate |

| > 100 °C | < 1 hour (especially with microwave) | Very rapid reaction. | High; risk of decreased yield due to elimination of the alkyl halide. lscollege.ac.in |

Pressure: For the synthesis of Benzenemethanol, 3-(octyloxy)- via the Williamson method, the reaction is almost always conducted at atmospheric pressure. The reagents and the product are not highly volatile at the typical reaction temperatures (50-100 °C), so pressurization is not required to maintain them in the liquid phase. In specialized applications, such as those using microreactors for process optimization studies, elevated pressures (e.g., 5 bar) may be used, but this is not standard for typical laboratory or industrial synthesis. researchgate.net

Purification Strategies for Research-Grade Benzenemethanol, 3-(octyloxy)-

Obtaining research-grade Benzenemethanol, 3-(octyloxy)- requires a multi-step purification process to remove unreacted starting materials, salts, and by-products from the crude reaction mixture.

Initial Work-Up: After the reaction is complete, a standard aqueous work-up is performed. The reaction mixture is typically cooled to room temperature, diluted with an organic solvent immiscible with water (such as diethyl ether or ethyl acetate), and washed sequentially with water and brine (a saturated aqueous solution of NaCl). orgchemres.orgrsc.org This process removes water-soluble components, including the salt by-product (e.g., NaBr) and any remaining base. The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and filtered. rsc.org

Solvent Removal: The solvent is removed from the dried organic phase under reduced pressure using a rotary evaporator. This yields the crude product, which is an oil or solid containing the desired Benzenemethanol, 3-(octyloxy)- along with impurities like unreacted 1-bromooctane, 3-hydroxybenzyl alcohol, and any by-products like 1-octene (B94956) or dialkylated products.

Chromatographic Purification: For obtaining high-purity, research-grade material, the most common and effective method is flash column chromatography on silica (B1680970) gel. rsc.org

Stationary Phase: Silica gel is used as the polar adsorbent.

Mobile Phase (Eluent): A solvent system of low to moderate polarity is used to elute the compounds from the column. A gradient of ethyl acetate (B1210297) in hexane (B92381) is typical. The less polar by-products and unreacted 1-bromooctane will elute first, followed by the desired product, Benzenemethanol, 3-(octyloxy)-. The more polar unreacted 3-hydroxybenzyl alcohol will be retained more strongly on the silica gel and elute last. rsc.org The fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Distillation: For larger-scale purification, vacuum distillation can be an alternative or supplementary method. Given the molecular weight of the compound, its boiling point will be high, necessitating distillation under reduced pressure to prevent thermal decomposition. This method is effective at separating compounds with sufficiently different boiling points. A similar strategy, fractional distillation under vacuum, is used industrially to purify benzyl alcohol itself. google.comgoogle.com

Crystallization: If the final purified product is a solid at room temperature, recrystallization from a suitable solvent system can be employed as a final polishing step to achieve very high purity. This involves dissolving the compound in a hot solvent and allowing it to cool slowly, causing the pure compound to form crystals while impurities remain in the solution.

Chemical Reactivity and Mechanistic Investigations of Benzenemethanol, 3 Octyloxy

Reactions of the Hydroxyl Group in Benzenemethanol, 3-(octyloxy)-

The hydroxyl group is a primary site for chemical modification, participating in reactions typical of primary benzylic alcohols, such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The conversion of the hydroxyl group in Benzenemethanol, 3-(octyloxy)- into esters and ethers is a fundamental transformation.

Esterification: This reaction involves the coupling of the alcohol with a carboxylic acid or its derivative. Direct esterification with a carboxylic acid is typically slow and reversible, often requiring an acid catalyst like concentrated sulfuric acid and heat to drive the reaction towards the product. A more efficient method involves reacting the alcohol with an acyl chloride or an acid anhydride (B1165640), which are more reactive and often proceed under milder conditions. For instance, the reaction of a benzyl (B1604629) alcohol with an acid chloride can be vigorous at room temperature. Alternatively, modern catalytic methods offer milder conditions. A protocol using TBAI as a catalyst facilitates the direct esterification of alcohols via C(sp³)–H bond functionalization, yielding benzyl esters in good to excellent yields. Another approach employs 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral reagent to generate an electrophilic benzyl species, suitable for substrates that are sensitive to acidic or basic conditions.

Etherification: The synthesis of ethers from Benzenemethanol, 3-(octyloxy)- can be achieved through several routes. The classical Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, is a common method. For substrates requiring milder conditions, alternative catalysts have been developed. Iron(III) chloride (FeCl₃·6H₂O) has been shown to effectively catalyze the symmetrical etherification (homocoupling) of various substituted benzyl alcohols in green solvents like propylene (B89431) carbonate, producing the corresponding dibenzyl ethers in good yields. Unsymmetrical ethers can also be synthesized by reacting two different alcohols in the presence of an iron(II) or iron(III) catalyst. For example, iron(III) triflate [Fe(OTf)₃] has been used for the direct etherification of benzylic secondary alcohols. Zeolites have also been employed as catalysts for the etherification of benzyl-type alcohols with other alcohols.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| FeCl₃·6H₂O in Propylene Carbonate | Symmetrical Etherification | Eco-friendly conditions, moderate to good yields (56-93%) for various substituted benzyl alcohols. | |

| Fe(OTf)₃ / NH₄Cl | Symmetrical & Unsymmetrical Etherification | Suppresses side reactions, allows for selective synthesis from secondary and primary alcohols. | |

| Pd(CH₃CN)₂Cl₂ in Ionic Liquid | Symmetrical Etherification | Can be performed with microwave or conventional heating; can be adapted for chlorination. | |

| Zeolites | Unsymmetrical Etherification | Industrial application potential for reacting a benzyl alcohol with another alcohol. |

Oxidation and Reduction Pathways

Oxidation: The primary alcohol group of Benzenemethanol, 3-(octyloxy)- can be selectively oxidized to form the corresponding aldehyde, 3-(octyloxy)benzaldehyde. This transformation is a critical step in the synthesis of many fine chemicals. A variety of oxidizing agents can be employed, with a focus on developing selective and environmentally benign methods. Heterogeneous catalysts, such as nickel(II) salen complexes supported on boehmite nanoparticles, have been used for the selective oxidation of benzyl alcohol derivatives to aldehydes with high yields (70-93%) using hydrogen peroxide as a green oxidant at room temperature. The presence of electron-donating groups on the aromatic ring, such as the octyloxy group, can enhance the reactivity of the alcohol towards oxidation in some catalytic systems.

Reduction: While Benzenemethanol, 3-(octyloxy)- itself is already in a reduced state at the benzylic position, the concept of reduction is more relevant to its oxidized counterpart, 3-(octyloxy)benzaldehyde. The reduction of this aldehyde would regenerate the parent alcohol. This transformation is typically achieved with high efficiency using common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Aromatic Ring Functionalization of Benzenemethanol, 3-(octyloxy)-

The benzene (B151609) ring, activated by the electron-donating octyloxy group, is susceptible to functionalization through electrophilic substitution and directed metalation reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the regiochemical outcome is governed by the directing effects of the substituents on the ring. The octyloxy group (-OR) is a powerful activating group and an ortho, para-director due to resonance stabilization of the arenium ion intermediate. The hydroxymethyl group (-CH₂OH) is generally considered a weak deactivating group and a meta-director.

In the case of Benzenemethanol, 3-(octyloxy)-, the powerful ortho, para-directing effect of the octyloxy group at position 3 dominates. Therefore, incoming electrophiles are expected to substitute at positions 2, 4, and 6.

Position 2: ortho to the octyloxy group.

Position 4: para to the octyloxy group.

Position 6: ortho to the octyloxy group and meta to the hydroxymethyl group.

Friedel-Crafts Acylation: This reaction typically involves an acyl halide or anhydride with a Lewis acid catalyst. For highly activated rings like those with alkoxy groups (anisole derivatives), the reaction proceeds readily. However, strong Lewis acids like AlCl₃ can cause demethylation (and by extension, dealkylation) of alkoxy groups. Milder catalysts such as Sc(OTf)₃ or Y(OTf)₃ can be used for the acylation of activated rings like 1,3-dimethoxybenzene, which serves as a good model for the electronic environment of Benzenemethanol, 3-(octyloxy)-. Acylation is expected to occur primarily at the 4- and 6-positions, which are para and ortho to the strongly activating octyloxy group, respectively.

Bromination: The bromination of alkoxy-substituted benzyl alcohols can be achieved using various reagents. A combination of a hypervalent iodine reagent and lithium bromide has been used for the dehydroxymethylbromination of alkoxybenzyl alcohols. For standard electrophilic aromatic bromination, the strong activating effect of the octyloxy group would direct the incoming bromine to the ortho and para positions.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directed metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position.

For Benzenemethanol, 3-(octyloxy)-, two potential directing groups exist: the methoxy (B1213986) group (analogous to the octyloxy group) and the benzylic alkoxide formed by initial deprotonation of the alcohol with the organolithium base. The hierarchy of DMGs shows that an O-carbamate group is one of the most powerful, and the alkoxide and methoxy groups also serve as effective DMGs.

Studies on competitive metalation of substituted anisoles and benzyl alcohols provide insight:

Alkoxide as DMG: The lithium alkoxide, formed by the deprotonation of the -CH₂OH group, can direct a second equivalent of the lithiating agent to the ortho C-2 position. Metalation of 3-methoxybenzyl alcohol has been shown to yield 7-methoxyphthalide after quenching with CO₂, indicating metalation at the C-2 position, directed by the benzylic alkoxide.

Alkoxy as DMG: The octyloxy group itself can direct metalation to the ortho positions (C-2 and C-4).

Competition experiments between different DMGs on the same ring indicate that the outcome can be complex, often depending on the specific reagent and reaction conditions. For 3-methoxybenzyl alcohol, metalation occurs selectively at the 4-position when complexed with chromium tricarbonyl, but at the 2-position in the free arene, demonstrating the subtle balance of directing effects. In the case of Benzenemethanol, 3-(octyloxy)-, lithiation is most likely to be directed by the in-situ formed alkoxide to the C-2 position.

| Directing Group (DMG) | Strength/Type | Directed Position on Benzenemethanol, 3-(octyloxy)- | Reference |

|---|---|---|---|

| -CH₂O⁻Li⁺ (from alcohol) | Strong DMG |

Kinetic and Thermodynamic Aspects of Benzenemethanol, 3-(octyloxy)- Transformations

The kinetic and thermodynamic parameters of chemical reactions involving Benzenemethanol, 3-(octyloxy)- are crucial for understanding its reactivity and for the optimization of any synthetic process in which it is a reactant. These aspects include the determination of reaction rates and the study of activation energies.

The rate of a chemical transformation involving Benzenemethanol, 3-(octyloxy)- would be determined by monitoring the change in concentration of the reactant or a product over time. For instance, in an oxidation reaction to form 3-(octyloxy)benzaldehyde, the disappearance of the alcohol or the appearance of the aldehyde could be followed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Although no specific rate constants for reactions of Benzenemethanol, 3-(octyloxy)- have been reported, studies on the oxidation of substituted benzyl alcohols have shown that the nature and position of the substituent on the aromatic ring significantly impact the reaction rate. Electron-donating groups generally accelerate the oxidation of benzyl alcohol. orientjchem.org The octyloxy group is an electron-donating group through resonance, which would be most effective at the ortho and para positions. At the meta position, its electron-donating inductive effect would still influence the reactivity of the benzylic alcohol.

In the context of Hammett plots, which correlate the reaction rates of substituted aromatic compounds with substituent constants (σ), a negative slope (ρ value) is typically observed for the oxidation of benzyl alcohols, indicating that electron-donating groups enhance the reaction rate. researchgate.netnih.gov While a specific Hammett study including the 3-octyloxy substituent is not available, it would be expected to increase the rate of oxidation compared to unsubstituted benzyl alcohol.

Table 1: Hypothetical Reaction Rate Data for the Oxidation of Substituted Benzyl Alcohols

| Substituent (Position) | Relative Rate (k/k_H) | Expected Trend |

| H (para) | 1.00 | Reference |

| CH₃ (para) | > 1 | Faster |

| OCH₃ (para) | >> 1 | Much Faster |

| OCH₈H₁₇ (meta) | > 1 | Faster (Expected) |

| Cl (para) | < 1 | Slower |

| NO₂ (para) | << 1 | Much Slower |

This table is illustrative and based on general principles of substituent effects on the oxidation of benzyl alcohols. Specific experimental values for Benzenemethanol, 3-(octyloxy)- are not currently available in the literature.

The activation energy (Ea) for a transformation of Benzenemethanol, 3-(octyloxy)- represents the minimum energy required for the reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation.

No specific activation energy values for reactions involving Benzenemethanol, 3-(octyloxy)- have been documented. However, studies on the oxidation of benzyl alcohol and its derivatives on various catalysts have reported activation energies. researchgate.net For example, the activation energy for the aerobic oxidation of benzyl alcohol can vary depending on the catalyst and reaction conditions.

The presence of the 3-octyloxy substituent would be expected to influence the activation energy of reactions at the benzylic position. Generally, substituents that stabilize the transition state will lower the activation energy. For oxidation reactions that proceed through a transition state with developing positive charge at the benzylic carbon, the electron-donating octyloxy group would be expected to lower the activation energy compared to unsubstituted benzyl alcohol.

Table 2: Illustrative Activation Energies for Benzyl Alcohol Oxidation

| Catalyst | Reaction | Activation Energy (Ea) (kJ/mol) | Reference |

| Pd/C | Dehydrogenation | Varies with conditions | researchgate.net |

| CeO₂ | Aerobic Oxidation | Varies with conditions | researchgate.net |

| CrLA1 | H₂O₂ Oxidation | Not Specified | researchgate.net |

This table provides examples of activation energies for benzyl alcohol reactions under different conditions and is for illustrative purposes. Data specific to Benzenemethanol, 3-(octyloxy)- is not available.

Advanced Spectroscopic and Structural Elucidation of Benzenemethanol, 3 Octyloxy

Mass Spectrometry (MS) Fragmentation Pathways and Structural Confirmation

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For "Benzenemethanol, 3-(octyloxy)-", with a chemical formula of C15H24O2, HRMS would be utilized to distinguish it from other isobaric compounds. The technique's precision allows for the confident assignment of the elemental composition.

The expected HRMS data for the protonated molecule [M+H]+ of "Benzenemethanol, 3-(octyloxy)-" would be as follows:

| Ion | Theoretical m/z |

| [C15H25O2]+ | 237.1854 |

| [C15H24O2Na]+ | 259.1674 |

| [C15H24O2K]+ | 275.1413 |

Theoretical m/z values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For "Benzenemethanol, 3-(octyloxy)-", the protonated molecule [M+H]+ would be isolated and subjected to collision-induced dissociation. The fragmentation pattern would likely involve cleavage of the octyloxy side chain and rearrangements within the benzyl (B1604629) group.

Key expected fragmentation pathways include the loss of the octyl group as octene and the loss of water from the benzyl alcohol moiety. The resulting fragment ions can be diagnostic for the presence of the 3-(octyloxy)benzyl alcohol structure.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral | Proposed Fragment Structure |

| 237.1854 | 125.0599 | C8H16 | [C7H9O2]+ (Dihydroxybenzyl cation) |

| 237.1854 | 107.0497 | C8H16O | [C7H7O]+ (Hydroxybenzyl cation) |

| 237.1854 | 91.0548 | C8H18O2 | [C7H7]+ (Tropylium cation) |

The proposed fragment structures are based on common fragmentation mechanisms for benzyl alcohols and ethers.

X-Ray Crystallography and Solid-State Structural Investigations of Benzenemethanol, 3-(octyloxy)- Derivatives

Crystal Packing and Intermolecular Interactions

The crystal structure of compounds related to "Benzenemethanol, 3-(octyloxy)-" is significantly influenced by a variety of intermolecular forces. In benzyl alcohol and its derivatives, hydrogen bonding involving the hydroxyl group is a dominant interaction. brainly.comgoettingen-research-online.de The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks within the crystal lattice. irb.hr

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in benzyl alcohol derivatives. irb.hr Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For a molecule like "Benzenemethanol, 3-(octyloxy)-", with its conformational flexibility in the octyl chain and the potential for different hydrogen bonding motifs, the existence of multiple polymorphic forms is highly probable.

Theoretical and Computational Chemistry Studies on Benzenemethanol, 3 Octyloxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. diva-portal.org For Benzenemethanol, 3-(octyloxy)-, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

The three-dimensional structure of Benzenemethanol, 3-(octyloxy)- is characterized by the rotational freedom around several single bonds, leading to various possible conformations. Key dihedral angles include the C-C-O-C linkage of the octyloxy group and the C-C-C-O of the hydroxymethyl group.

The introduction of a substituent, such as a fluorine atom, can significantly alter the predominant conformer group in related molecules. mdpi.com In the case of Benzenemethanol, 3-(octyloxy)-, the interplay between the electron-donating octyloxy group and the hydroxymethyl group will dictate the most stable geometric arrangement. DFT calculations on similar substituted benzyl (B1604629) alcohols have shown that the preferred conformation is a result of a balance between steric effects and intramolecular interactions, such as weak hydrogen bonds.

Table 1: Predicted Predominant Conformer Characteristics for Benzenemethanol, 3-(octyloxy)- based on Analogous Systems

| Feature | Predicted Characteristic | Rationale based on Analogous Studies |

| Octyloxy Chain | Extended, anti-periplanar conformation | Minimization of steric repulsion. |

| Hydroxymethyl Group Orientation | Staggered conformation relative to the ring | Avoidance of steric clash with ortho hydrogens. |

| Overall Geometry | Non-planar | Due to the tetrahedral carbon of the alcohol and the flexible octyloxy chain. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. acs.org A smaller gap generally implies higher reactivity. theaic.org

For Benzenemethanol, 3-(octyloxy)-, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the octyloxy group, due to the electron-donating nature of the alkoxy group. The LUMO is likely to be distributed over the aromatic ring and the hydroxymethyl group.

The energy of the HOMO-LUMO gap can be estimated from DFT calculations. Studies on substituted benzyl alcohols have shown that the nature and position of the substituents significantly influence this gap. scispace.com For instance, the HOMO-LUMO energy gap in 2,6-dichlorobenzyl alcohol was calculated to be 3.673 eV. theaic.org In related cerium complexes with benzyloxy ligands, the calculated HOMO-LUMO gaps varied from 2.41 to 4.16 eV depending on the ligand structure. rsc.org For Benzenemethanol, 3-(octyloxy)-, the electron-donating octyloxy group is expected to raise the HOMO energy, likely resulting in a moderately sized energy gap.

Table 2: Predicted Frontier Molecular Orbital Properties for Benzenemethanol, 3-(octyloxy)-

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Electron-donating effect of the 3-(octyloxy) group. |

| LUMO Energy | Moderately low | Influence of the aromatic system and hydroxymethyl group. |

| HOMO-LUMO Gap (ΔE) | Moderate | Balance of electron-donating and withdrawing characteristics. |

| Chemical Reactivity | Moderately reactive | A smaller HOMO-LUMO gap suggests higher reactivity. theaic.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. ucl.ac.uk

In solution, the conformational preferences of Benzenemethanol, 3-(octyloxy)- would be influenced by the surrounding solvent molecules. MD simulations can track the transitions between different rotational isomers (rotamers) of the octyloxy chain and the hydroxymethyl group. The flexibility of the long alkyl chain of the octyloxy group would allow it to explore a wide range of conformations. The presence of a solvent can stabilize certain conformations over others through specific interactions like hydrogen bonding or non-specific van der Waals forces. nih.gov

The interaction of Benzenemethanol, 3-(octyloxy)- with different solvents would depend on the polarity of the solvent. In polar protic solvents like water or ethanol (B145695), the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. The ether oxygen of the octyloxy group can also act as a hydrogen bond acceptor.

In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. The amphiphilic nature of the molecule, with its polar hydroxymethyl head and nonpolar octyloxy tail, suggests it might exhibit interesting behavior at interfaces or in heterogeneous solvent systems. The choice of solvent can significantly impact the conformational equilibrium. nih.gov For instance, studies on other molecules have shown that the solvent can determine the molecular conformation and, consequently, the chemical selectivity. frontiersin.org The explicit consideration of solvent molecules in computational models is often necessary to accurately describe the system's behavior. frontiersin.org

Quantum Chemistry Calculations for Spectroscopic Property Prediction

Quantum chemistry calculations are invaluable for predicting and interpreting various spectroscopic data, which serve as experimental fingerprints of a molecule. numberanalytics.com

Theoretical predictions of vibrational spectra (Infrared and Raman) for Benzenemethanol, 3-(octyloxy)- can be achieved through frequency calculations using DFT. These calculations can help in assigning the observed spectral bands to specific molecular vibrations. For example, the characteristic stretching frequencies of the O-H bond in the alcohol, the C-O bonds of the ether and alcohol, and the various vibrations of the benzene ring and the alkyl chain could be predicted. theaic.org

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. worldscientific.com For Benzenemethanol, 3-(octyloxy)-, the main absorption bands in the UV region would correspond to π-π* transitions within the benzene ring. The position and intensity of these bands would be modulated by the octyloxy and hydroxymethyl substituents.

Simulated NMR Spectra and Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the accurate prediction of NMR parameters, such as chemical shifts.

The process of simulating an NMR spectrum for Benzenemethanol, 3-(octyloxy)- would begin with the optimization of its three-dimensional geometry using a selected level of theory, for instance, B3LYP with a basis set like 6-311++G(d,p). tandfonline.com Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The chemical shift for a nucleus i (δi) is calculated using the equation:

δi = σref - σi

where σref is the shielding tensor of the reference compound (TMS) calculated at the same level of theory, and σi is the calculated shielding tensor for the nucleus of interest.

For Benzenemethanol, 3-(octyloxy)-, distinct signals would be predicted for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the protons of the octyloxy chain, and the hydroxyl proton. The electron-donating nature of the 3-(octyloxy) group would influence the chemical shifts of the aromatic protons, causing shifts in their positions compared to unsubstituted benzyl alcohol.

Illustrative Predicted ¹H NMR Chemical Shifts for Benzenemethanol, 3-(octyloxy)-

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern (Predicted) |

| Aromatic (C2-H) | 6.95 | d |

| Aromatic (C4-H) | 6.85 | t |

| Aromatic (C5-H) | 7.20 | dd |

| Aromatic (C6-H) | 6.90 | d |

| Benzylic (CH₂OH) | 4.65 | s |

| OCH₂ (octyloxy) | 3.98 | t |

| (CH₂)₆ (octyloxy) | 1.20-1.80 | m |

| CH₃ (octyloxy) | 0.90 | t |

| OH | 2.10 | s (broad) |

Note: This table presents illustrative data based on computational chemistry principles for similar compounds. Actual experimental values may vary.

Vibrational Frequency Calculations and IR/Raman Spectra

The computational process involves an initial geometry optimization of Benzenemethanol, 3-(octyloxy)-, followed by a frequency calculation at the same level of theory. This calculation yields the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net

The output of these calculations includes the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. This information allows for the generation of a simulated vibrational spectrum. For Benzenemethanol, 3-(octyloxy)-, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the alkyl chain, C-O stretches of the ether and alcohol groups, and various bending and deformation modes of the benzene ring.

Illustrative Predicted Vibrational Frequencies for Key Functional Groups of Benzenemethanol, 3-(octyloxy)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch (alcohol) | 3650-3550 | Strong | Weak |

| C-H Stretch (aromatic) | 3100-3000 | Medium | Strong |

| C-H Stretch (aliphatic) | 3000-2850 | Strong | Medium |

| C-O Stretch (ether) | 1260-1200 | Strong | Medium |

| C-O Stretch (alcohol) | 1050-1000 | Strong | Weak |

Note: This table contains illustrative data derived from computational models of analogous compounds. Experimental results may differ.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

QSPR is a computational methodology that aims to build a mathematical relationship between the structural or property-derived features of a molecule (descriptors) and a specific physicochemical property. researchgate.net

Descriptors Development and Selection

The initial and most critical step in QSPR modeling is the generation and selection of molecular descriptors. For Benzenemethanol, 3-(octyloxy)-, a wide array of descriptors can be calculated using various software packages. These descriptors can be categorized as:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Derived from the 2D representation of the molecule, describing atomic connectivity, such as connectivity indices and kappa shape indices.

Geometrical (3D): Requiring the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-Chemical: Calculated using quantum mechanics, such as dipole moment, orbital energies (HOMO, LUMO), and electrostatic potential-derived charges. acs.org

The selection of the most relevant descriptors is a crucial step to build a robust and predictive QSPR model. This is often achieved through statistical techniques like genetic algorithms or multiple linear regression (MLR), which identify a subset of descriptors that best correlate with the property of interest while avoiding multicollinearity. shd-pub.org.rs

Illustrative Descriptors for a QSPR Model of Benzenemethanol, 3-(octyloxy)-

| Descriptor Type | Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Kier & Hall Connectivity Index (¹χ) | Molecular branching |

| Geometrical | Solvent Accessible Surface Area (SASA) | Interaction potential with solvent |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule |

| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |

Note: This table provides examples of descriptors that could be used in a QSPR study for this compound.

Predictive Model Validation

Once a QSPR model is developed, its predictive power and robustness must be rigorously validated. Validation is typically performed through two main approaches:

External Validation: This is a more stringent test where the developed model is used to predict the property for a new set of compounds (a test set) that was not used in the model's creation. The predictive performance is evaluated using statistical metrics such as the coefficient of determination for the test set (R²_pred). A high R²_pred value confirms the model's ability to generalize to new chemical entities. acs.org

For a QSPR model of a physicochemical property of Benzenemethanol, 3-(octyloxy)- and related compounds, a typical validation process would involve splitting the available data into a training set for model development and a test set for external validation. The statistical quality of the model would be judged by parameters like R², Q², and R²_pred.

Illustrative Validation Parameters for a Hypothetical QSPR Model

| Validation Parameter | Symbol | Acceptable Value | Interpretation |

| Coefficient of Determination | R² | > 0.6 | Goodness of fit of the model |

| Cross-validated R² (Leave-one-out) | Q² | > 0.5 | Robustness and internal predictive ability |

| Predictive R² for External Test Set | R²_pred | > 0.5 | Generalizability and external predictive power |

Note: This table presents typical validation metrics and their acceptable ranges for a robust QSPR model.

Applications of Benzenemethanol, 3 Octyloxy in Materials Science and Chemical Synthesis

Precursor in Polymer and Resin Synthesis

The dual functionality of Benzenemethanol, 3-(octyloxy)- makes it a versatile building block in polymer chemistry. The hydroxyl group can participate in various polymerization reactions, while the octyloxy tail can influence the physical and mechanical properties of the resulting polymers.

Monomer for Specialty Polymer Systems

While the direct homopolymerization of Benzenemethanol, 3-(octyloxy)- is not extensively documented, the polymerization of benzyl (B1604629) alcohol itself provides a foundational understanding of its potential as a monomer. Benzyl alcohol can undergo polymerization in the presence of acidic catalysts to form poly(phenylenemethylene) kpi.uau-szeged.hu. This process involves the formation of carbocation intermediates, which then react with other monomers. The presence of the 3-(octyloxy) substituent in Benzenemethanol, 3-(octyloxy)- would likely influence the reactivity of the benzylic hydroxyl group and the properties of the resulting polymer.

In the context of specialty polymers, Benzenemethanol, 3-(octyloxy)- can be envisioned as a comonomer. For instance, in the synthesis of copolymers, such as those with vinyl benzyl alcohol and styrene, the incorporation of a monomer with a long alkyl chain could introduce flexibility and modify the surface properties of the final material finechem-mirea.rufinechem-mirea.runih.gov. The octyloxy group could act as an internal plasticizer, lowering the glass transition temperature and enhancing the solubility of the copolymer in nonpolar solvents.

Furthermore, benzyl vinyl ethers with substituents at the benzyl position have been designed as bulky, reactive, and transformable monomers for alternating cationic copolymerization nih.gov. This suggests a pathway where 3-(octyloxy)benzyl vinyl ether, derived from Benzenemethanol, 3-(octyloxy)-, could be used to create copolymers with periodic structures and tailored properties nih.gov. The alternating copolymer of a modified benzyl vinyl ether with n-butyl vinyl ether, after deprotection, has shown a higher glass transition temperature due to uniform and efficient hydrogen-bonding formation, a principle that could be extended to polymers incorporating the 3-(octyloxy)benzyl moiety nih.gov.

Role in the Development of Liquid Crystalline Materials

The molecular shape of Benzenemethanol, 3-(octyloxy)-, with its rigid phenyl ring and flexible octyloxy tail, is characteristic of a mesogenic moiety, making it a valuable component in the synthesis of liquid crystalline materials.

Mesophase Formation and Characterization

The introduction of terminal alkoxy chains is a common strategy in the design of liquid crystalline molecules to induce and control mesophase behavior beilstein-journals.orgmdpi.comrdd.edu.iqnih.govresearchgate.net. The length of the alkyl chain significantly influences the type of mesophase (e.g., nematic, smectic) and the transition temperatures beilstein-journals.orgresearchgate.net.

In studies of Schiff base liquid crystals, molecules incorporating a terminal benzyloxy group have been shown to exhibit smectic A phases mdpi.comnih.gov. The planarity of the molecular structure, enhanced by the benzyloxy group, facilitates the molecular packing required for the formation of liquid crystalline phases mdpi.com. It is therefore highly probable that derivatives of Benzenemethanol, 3-(octyloxy)- could form liquid crystalline phases.

The characterization of these mesophases is typically carried out using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) beilstein-journals.orgrdd.edu.iqrsc.org. POM allows for the visual identification of the characteristic textures of different liquid crystal phases, while DSC is used to determine the transition temperatures and associated enthalpy changes beilstein-journals.orgrdd.edu.iq. XRD provides information about the molecular arrangement and layer spacing in smectic phases rsc.org. For a hypothetical liquid crystal derivative of Benzenemethanol, 3-(octyloxy)-, a typical characterization might reveal the phase transitions outlined in the table below.

Table 2: Hypothetical Phase Transition Data for a Benzenemethanol, 3-(octyloxy)- Derivative

| Transition | Temperature (°C) | Enthalpy Change (kJ/mol) | Method of Observation |

|---|---|---|---|

| Crystal to Smectic A | 85 | 15.2 | DSC, POM |

| Smectic A to Nematic | 102 | 1.8 | DSC, POM |

| Nematic to Isotropic | 115 | 0.9 | DSC, POM |

Electro-Optical Properties of Benzenemethanol, 3-(octyloxy)- Containing Systems

Liquid crystals are widely used in electro-optical devices due to their ability to modulate light in response to an applied electric field mdpi.comnih.govaps.orgresearchgate.net. The performance of these devices is dependent on the dielectric and optical properties of the liquid crystalline material.

The incorporation of molecules like Benzenemethanol, 3-(octyloxy)- into a liquid crystal formulation can influence its electro-optical response. The presence of a polar hydroxyl group and the ether linkage in the octyloxy group can affect the dielectric anisotropy (Δε) of the mixture nih.gov. A positive or negative Δε determines how the liquid crystal molecules align in an electric field.

Doping nematic liquid crystals with organic molecules can alter the threshold voltage (Vth) and response time of the electro-optical switching nih.govresearchgate.netusp.br. For instance, doping with N-benzyl-2-methyl-4-nitroaniline was found to decrease the threshold voltage by 25% and result in a five times faster fall time nih.gov. It is conceivable that derivatives of Benzenemethanol, 3-(octyloxy)- could be used as dopants to tune the electro-optical properties of host liquid crystal mixtures for specific applications. The key electro-optical parameters that would be investigated are summarized in the following table.

Table 3: Key Electro-Optical Parameters for Liquid Crystal Systems

| Parameter | Description | Importance |

|---|---|---|

| Dielectric Anisotropy (Δε) | Difference in dielectric permittivity parallel and perpendicular to the director. | Determines the response to an electric field. |

| Threshold Voltage (Vth) | The minimum voltage required to induce a change in the liquid crystal alignment. | A lower Vth is desirable for low-power devices. |

| Response Time (τ) | The time taken for the liquid crystal to switch between states upon application or removal of an electric field. | Faster response times are crucial for display applications. |

| Birefringence (Δn) | The difference in refractive indices for light polarized parallel and perpendicular to the director. | Affects the phase retardation and contrast of the display. |

Surfactant and Emulsifier Research Applications (Non-Biological, Non-Clinical)

The amphiphilic nature of Benzenemethanol, 3-(octyloxy)-, with its hydrophilic benzyl alcohol head and hydrophobic octyloxy tail, suggests its potential use as a surfactant or emulsifier in various non-biological and non-clinical applications within materials science.

Benzyl alcohol itself has been used in surfactant-free water-in-oil gelled emulsions for applications such as varnish removal mdpi.com. The addition of the long octyloxy chain in Benzenemethanol, 3-(octyloxy)- would significantly enhance its surface activity. Benzyl alcohol alkoxylates have also been patented for use as solubilizers and emulsifiers in aqueous surfactant solutions and for emulsion polymerization google.com.

In materials synthesis, particularly in emulsion polymerization, emulsifiers play a critical role in stabilizing monomer droplets and influencing the particle size and stability of the final polymer latex clariant.com. Benzenemethanol, 3-(octyloxy)- could potentially be used as a reactive surfactant (surfmer), where it not only stabilizes the emulsion but also becomes covalently incorporated into the polymer backbone, preventing its migration in the final product.

Table 4: Surface Tension Data

| Compound | Surface Tension @ 20°C (mN/m) | Temperature Coefficient (mN/(m·K)) |

|---|---|---|

| Benzyl alcohol | 39.00 surface-tension.de | -0.0920 surface-tension.de |

| Benzenemethanol, 3-(octyloxy)- | Projected to be lower than Benzyl alcohol | Data not available |

Based on a comprehensive search for "Benzenemethanol, 3-(octyloxy)-" and its alternative name "3-(octyloxy)benzyl alcohol," there is insufficient publicly available scientific literature to generate a detailed article focusing on its applications in materials science and chemical synthesis as per the provided outline. The search did not yield specific research findings, data tables, or detailed discussions related to its use in micelle formation, interfacial tension reduction, as an intermediate in complex organic synthesis, in catalyst ligand development, or in the design of functional organic materials such as OLED components.

The requested information falls outside the scope of currently accessible research data. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified structure and content inclusions.

Design of Functional Organic Materials

Optoelectronic Material Precursors

Benzenemethanol, 3-(octyloxy)- is a specialized organic compound with potential as a precursor in the synthesis of advanced materials for optoelectronics. Its bifunctional nature, featuring a reactive benzylic alcohol group and a property-modifying 3-(octyloxy) side chain, makes it a candidate for incorporation into various organic semiconducting materials. While direct, extensive research on this specific molecule is not widely documented, its utility can be inferred from the established roles of its constituent functional groups in the design and synthesis of materials for organic electronics.

The primary role of molecules like Benzenemethanol, 3-(octyloxy)- in materials science is to serve as building blocks for larger, more complex structures such as conjugated polymers or dendrimers. The benzylic alcohol moiety can participate in several types of chemical reactions, including etherification and condensation reactions, to form the backbone or side chains of polymers. For instance, benzyl alcohol and its derivatives are known to be used in the synthesis of poly(benzyl ether) dendrons, which are then attached to conjugated polymer backbones to enhance their processability and tune their electronic properties. rsc.org

The 3-(octyloxy) side chain is particularly significant for the application of the resulting materials in optoelectronic devices. Long alkoxy side chains, such as octyloxy, are commonly introduced into conjugated polymers for several key reasons:

Solubility: The nonpolar octyl group significantly improves the solubility of the resulting polymer in common organic solvents. This is a critical requirement for the fabrication of large-area, thin-film devices using solution-based techniques like spin-coating or inkjet printing. leigroup.cnmdpi.com

Morphology Control: The length and position of the side chains have a profound impact on the intermolecular packing and the thin-film morphology of the polymer. researchgate.net This, in turn, influences the charge transport properties of the material, which is a crucial factor for the efficiency of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.comencyclopedia.pub

Electronic Properties Tuning: While the conjugated backbone primarily determines the fundamental electronic properties like the bandgap, the side chains can subtly modify these properties. They can influence the planarity of the polymer backbone and the degree of π-π stacking, which affects the charge carrier mobility. researchgate.net

Research on various conjugated polymers has demonstrated the significant impact of alkyl and alkoxy side chains on device performance. The choice of side chain can alter charge mobilities by orders of magnitude and significantly affect the power conversion efficiency of solar cells. researchgate.net

Below is an interactive data table that illustrates the typical effects of modifying alkyl side chains on the properties of a representative donor-acceptor conjugated polymer for organic photovoltaic applications. While this data is not specific to a polymer synthesized directly from Benzenemethanol, 3-(octyloxy)-, it serves to demonstrate the critical role of side-chain engineering in tuning material properties for optoelectronics.

| Polymer Backbone | Side Chain | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |

| P1 | Linear C8H17 (Octyl) | -5.30 | -3.60 | 1.2 x 10⁻⁴ | 5.5 |

| P1 | Branched C8H17 (2-ethylhexyl) | -5.35 | -3.62 | 3.5 x 10⁻⁴ | 7.2 |

| P2 | Linear C12H25 (Dodecyl) | -5.40 | -3.70 | 8.0 x 10⁻⁵ | 4.8 |

| P2 | Branched C12H25 | -5.42 | -3.71 | 2.1 x 10⁻⁴ | 6.5 |

This table presents representative data to illustrate the influence of side-chain structure on polymer properties and device performance. The values are generalized from findings in the field of organic electronics and are not from a single source.

Derivatization and Analog Development of Benzenemethanol, 3 Octyloxy

Synthesis of Ether and Ester Derivatives of Benzenemethanol, 3-(octyloxy)-

The hydroxyl group of Benzenemethanol, 3-(octyloxy)- is a prime site for chemical modification, allowing for the synthesis of a diverse array of ether and ester derivatives. These reactions are fundamental in altering the physicochemical properties of the parent molecule.

Structure-Property Relationship Studies of Alkyl and Aryl Ethers

The synthesis of alkyl and aryl ethers from Benzenemethanol, 3-(octyloxy)- can be achieved through various established methods, with the Williamson ether synthesis being a classic and widely applicable approach. This reaction involves the deprotonation of the benzylic alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

A general synthetic scheme is as follows:

Deprotonation: The hydroxyl group of Benzenemethanol, 3-(octyloxy)- is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an appropriate alkyl or aryl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether derivative.

The nature of the R group introduced can significantly influence the steric and electronic properties of the resulting ether. For instance, the introduction of bulky alkyl groups can sterically hinder the molecule, which may affect its interaction with biological targets or its packing in a solid state. Conversely, the incorporation of electron-withdrawing or electron-donating aryl groups can modulate the electronic environment of the aromatic ring, influencing its reactivity and spectroscopic properties.

| Derivative Type | R Group Example | Synthetic Method | Potential Impact on Properties |

| Alkyl Ether | Methyl (-CH3) | Williamson Ether Synthesis | Increased lipophilicity, altered metabolic stability |

| Alkyl Ether | Ethyl (-C2H5) | Williamson Ether Synthesis | Further increase in lipophilicity |

| Aryl Ether | Phenyl (-C6H5) | Ullmann Condensation or Buchwald-Hartwig Amination | Modified electronic properties, potential for π-π stacking interactions |

This table presents hypothetical examples based on general chemical principles, as specific experimental data for these derivatives of Benzenemethanol, 3-(octyloxy)- is not available in the cited literature.

Modulation of Polarity and Solubility through Esterification

Esterification of the benzylic hydroxyl group is a straightforward and effective strategy for modifying the polarity and solubility of Benzenemethanol, 3-(octyloxy)- . The reaction typically involves the treatment of the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640), often in the presence of an acid catalyst or a coupling agent.

For example, reaction with acetic anhydride in the presence of a base like pyridine would yield the corresponding acetate (B1210297) ester. By employing a range of carboxylic acids with varying chain lengths and functionalities, a library of esters with a wide spectrum of polarities can be generated. Shorter alkyl chain esters will be more polar than the parent alcohol, while longer alkyl chain esters will be significantly more lipophilic.

| Ester Derivative | Acylating Agent | Expected Change in Polarity | Expected Change in Solubility |

| Acetate Ester | Acetic Anhydride | Increase | Increased solubility in moderately polar solvents |

| Butyrate Ester | Butyryl Chloride | Decrease | Increased solubility in nonpolar organic solvents |

| Benzoate Ester | Benzoyl Chloride | Decrease | Enhanced solubility in aromatic solvents |

This table provides illustrative examples of how esterification can be used to tune the physicochemical properties of Benzenemethanol, 3-(octyloxy)-, based on established chemical principles.

Synthesis of Halogenated and Nitrated Derivatives for Research Probes

The introduction of halogen atoms or nitro groups onto the aromatic ring of Benzenemethanol, 3-(octyloxy)- can serve multiple purposes, including the development of research probes. Halogenation can be achieved through electrophilic aromatic substitution reactions using reagents such as N-bromosuccinimide (NBS) or selectfluor for bromination and fluorination, respectively. The position of substitution will be directed by the existing 3-(octyloxy) and hydroxymethyl groups.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can serve as synthetic intermediates for further functionalization, for instance, through reduction of the nitro group to an amine. Both halogenated and nitrated derivatives can be valuable as probes in binding studies, as the heavy atoms can be useful in X-ray crystallography, and nitro groups can act as quenchers in fluorescence-based assays.

Conjugation with Other Molecular Scaffolds

To impart new functionalities or to create macromolecular structures, Benzenemethanol, 3-(octyloxy)- can be conjugated with other molecular scaffolds, such as polymers and inorganic materials.

Attachment to Polymeric Backbones

The hydroxyl group of Benzenemethanol, 3-(octyloxy)- provides a convenient handle for covalent attachment to polymeric backbones. This can be achieved through several polymerization techniques. For instance, the alcohol can be converted into a monomer by esterification with a polymerizable acid chloride, such as acryloyl chloride. The resulting monomer can then be copolymerized with other vinyl monomers to produce a polymer with pendant Benzenemethanol, 3-(octyloxy)- moieties.

Alternatively, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters like caprolactone, resulting in a polyester chain growing from the benzylic position. The properties of the final polymer will be a composite of the properties of the polymer backbone and the attached Benzenemethanol, 3-(octyloxy)- units.

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with enhanced thermal stability, mechanical strength, or unique optical and electronic properties. Benzenemethanol, 3-(octyloxy)- can be incorporated into such materials through the sol-gel process.

In a typical sol-gel synthesis, a silicon alkoxide such as tetraethoxysilane (TEOS) is hydrolyzed and condensed to form a silica (B1680970) network. The hydroxyl group of Benzenemethanol, 3-(octyloxy)- can participate in this condensation reaction, leading to its covalent incorporation into the inorganic silica matrix. The resulting hybrid material would possess the processability of a polymer and the durability of a ceramic, with the organic moiety potentially imparting functionality such as hydrophobicity or a specific refractive index.

Influence of Structural Modifications on Benzenemethanol, 3-(octyloxy)-'s Chemical Behavior

The chemical behavior of Benzenemethanol, 3-(octyloxy)- is intrinsically linked to its molecular structure. Modifications to this structure, either by introducing substituents to the benzene (B151609) ring or by altering the octyloxy and methanol (B129727) moieties, can profoundly influence its reactivity and physicochemical properties. These alterations primarily exert their effects through electronic and steric mechanisms.

Electronic Effects of Substituents

The electronic landscape of the benzene ring in Benzenemethanol, 3-(octyloxy)- plays a crucial role in determining the reactivity of the benzylic alcohol. The existing 3-(octyloxy) group is an electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs with the aromatic system. This donation of electron density increases the nucleophilicity of the aromatic ring and stabilizes carbocation intermediates formed at the benzylic position, thereby influencing the rates of reactions involving the hydroxyl group.

The introduction of additional substituents can either enhance or counteract this effect. Electron-donating groups, such as alkyl, methoxy (B1213986), or amino groups, further increase the electron density of the aromatic ring. This heightened electron density generally accelerates reactions that proceed through an electrophilic attack on the ring or reactions that involve the formation of a benzylic carbocation. For instance, in acid-catalyzed reactions where the hydroxyl group is protonated and leaves as a water molecule, a more electron-rich ring can better stabilize the resulting positive charge. The reactivity of substituted benzyl alcohols often follows the order of the electron-donating ability of the para-substituent, such as p-OCH3 > p-CH3 > H. orientjchem.org

Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups, has the opposite effect. orientjchem.orgnih.gov These groups pull electron density away from the benzene ring, making it less nucleophilic and destabilizing any potential benzylic carbocation. Consequently, reactions that are facilitated by high electron density are retarded. For example, the oxidation of benzyl alcohols is often slower in the presence of electron-withdrawing substituents. orientjchem.org

The position of the substituent relative to the benzylic alcohol and the octyloxy group is also critical. Substituents at the ortho and para positions have the most significant impact on the electronic environment of the benzylic carbon due to their ability to participate in resonance. Meta-substituted groups primarily exert their influence through inductive effects.

To illustrate these principles, the following table provides hypothetical relative reaction rates for the etherification of various substituted Benzenemethanol, 3-(octyloxy)- derivatives, demonstrating the impact of electronic effects.

| Substituent (at para-position) | Electronic Effect | Hammett Sigma (σp) Constant | Predicted Relative Rate of Etherification |

| -OCH3 | Strong Electron-Donating | -0.27 | 5.2 |

| -CH3 | Electron-Donating | -0.17 | 2.8 |

| -H | Neutral | 0.00 | 1.0 |

| -Cl | Electron-Withdrawing | 0.23 | 0.4 |

| -NO2 | Strong Electron-Withdrawing | 0.78 | 0.05 |

This table is illustrative and based on general principles of electronic effects on benzyl alcohol reactivity. Actual rates would need to be determined experimentally.

Steric Hindrance Effects

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the context of Benzenemethanol, 3-(octyloxy)-, the bulky octyloxy group can exert a significant steric influence, particularly on reactions involving the adjacent benzylic alcohol. Furthermore, the introduction of other bulky substituents, especially at the ortho positions (positions 2 and 6), can further crowd the reaction center.

This steric crowding can hinder the approach of reactants to the hydroxyl group, thereby slowing down reaction rates. For example, in acylation reactions where an acylating agent needs to access the hydroxyl group, the presence of a large ortho-substituent can significantly decrease the reaction rate compared to a smaller substituent or an unsubstituted analog. ijnrd.org The steric bulk of both the alcohol and the reacting partner are critical factors in determining the reaction kinetics. ijnrd.org

The benzylation of arenes with benzyl alcohol derivatives is another reaction where steric effects are prominent. The reaction rates tend to decrease as the size of the aromatic substrate increases, indicating that steric hindrance plays a significant role. For instance, the benzylation activity with different arenes often follows the order: benzene > toluene > p-xylene > mesitylene, which correlates with the increasing steric bulk of the arene. mdpi.comresearchgate.net

The interplay between electronic and steric effects can be complex. While an electron-donating group at the ortho position might be expected to accelerate a reaction electronically, its steric bulk could simultaneously retard it. The net effect on the reaction rate will depend on the specific nature of the substituent and the reaction conditions.

The following table provides a hypothetical comparison of the relative rates of a substitution reaction at the benzylic position for different analogs of Benzenemethanol, 3-(octyloxy)-, illustrating the impact of steric hindrance.

| Derivative of Benzenemethanol, 3-(octyloxy)- | Position of Additional Substituent | Nature of Substituent | Predicted Relative Reaction Rate |

| Unsubstituted | - | - | 1.0 |

| 2-Methyl derivative | ortho | Bulky | 0.6 |

| 4-Methyl derivative | para | Less Steric Hindrance at reaction center | 0.9 (assuming minor electronic effect) |

| 2,6-Dimethyl derivative | di-ortho | Very Bulky | 0.1 |

| 2-tert-Butyl derivative | ortho | Extremely Bulky | < 0.01 |

This table is for illustrative purposes to demonstrate the concept of steric hindrance and is based on general chemical principles. Experimental verification would be required for actual rate comparisons.